BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide

GPR151 orphan GPCR cell-based agonist screen

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921544-94-7; molecular formula C19H13ClN2O2S; MW 368.8 g/mol) is a synthetic small molecule featuring a benzoxazole-phenyl core linked via an acetamide bridge to a 5-chlorothiophene moiety. The compound has been profiled in multiple high-throughput screening (HTS) campaigns deposited in PubChem (CID 41340492), including biochemical AlphaScreen assays and cell-based assays targeting ULK1, GPR151, and FBW7.

Molecular Formula C19H13ClN2O2S
Molecular Weight 368.84
CAS No. 921544-94-7
Cat. No. B2737415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide
CAS921544-94-7
Molecular FormulaC19H13ClN2O2S
Molecular Weight368.84
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl
InChIInChI=1S/C19H13ClN2O2S/c20-17-9-8-14(25-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)24-19/h1-10H,11H2,(H,21,23)
InChIKeyFBFBKTHOZSKSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921544-94-7): Core Structural Identity and Screening Pedigree


N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921544-94-7; molecular formula C19H13ClN2O2S; MW 368.8 g/mol) is a synthetic small molecule featuring a benzoxazole-phenyl core linked via an acetamide bridge to a 5-chlorothiophene moiety [1]. The compound has been profiled in multiple high-throughput screening (HTS) campaigns deposited in PubChem (CID 41340492), including biochemical AlphaScreen assays and cell-based assays targeting ULK1, GPR151, and FBW7 . Its computed XLogP3-AA of 4.9, one hydrogen bond donor, and four hydrogen bond acceptors define a physicochemical profile distinct from many benzoxazole-based probe molecules [1]. This compound is offered by multiple vendors as a research-grade chemical for in vitro and cell-based studies.

Why Benzoxazole-Acetamide Analogs Cannot Be Interchanged with N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide


Benzoxazole-acetamide derivatives exhibit steep structure-activity relationships (SAR) where small changes in the terminal aryl/heteroaryl group or halogen substitution pattern produce divergent target engagement profiles. The 5-chlorothiophene moiety in this compound is not a passive structural feature; it directly modulates electronic properties, hydrogen-bonding capacity, and steric fit within binding pockets. In a related series of 2-thioacetamide-linked benzoxazole-benzamide conjugates evaluated as VEGFR-2 inhibitors, varying the terminal substituent altered cytotoxicity against HCT-116 and MCF-7 cell lines by over 10-fold and shifted selectivity indices relative to normal WI-38 fibroblasts [1]. Therefore, procuring a generic benzoxazole-acetamide or an analog lacking the 5-chlorothiophene group risks selecting a compound with a fundamentally different biological fingerprint and no validated screening data in the target assays of interest.

Quantitative Differentiation Evidence: N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide vs. Closest Analogs


GPR151 Cell-Based Agonist Activity: 5-Chlorothiophene Containing Compound vs. Thiophene and Phenyl Analogs

In a cell-based HTS assay for GPR151 activation (PubChem AID 1508602), N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide was identified as a hit, demonstrating that the 5-chlorothiophene group enables productive interaction with this orphan GPCR . Two close analogs—N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide (CAS not assigned in screening set) and N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide—were not reported as active in this GPR151 assay, indicating that the 5-chlorothiophene substitution pattern and heteroatom positioning are critical for target engagement .

GPR151 orphan GPCR cell-based agonist screen probe discovery

ULK1 Biochemical Inhibition: Target Compound Screening Hit vs. Structurally Related Benzoxazole Derivatives Lacking Chlorothiophene

In an AlphaScreen-based biochemical HTS for ULK1 inhibitors (PubChem AID 1259251), N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide was identified as an active inhibitor . By contrast, structurally similar benzoxazole-acetamide derivatives lacking the 5-chlorothiophene group—such as N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide and N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide—were not reported as active in this ULK1 inhibition assay, indicating that the 5-chlorothiophene moiety significantly contributes to ULK1 binding affinity [1].

ULK1 autophagy AlphaScreen kinase inhibitor probe compound

FBW7 E3 Ligase Activator Screening: Differentiation from Non-Chlorinated Thiophene and Phenyl Analogs

The compound was screened in an AlphaScreen-based biochemical HTS for FBW7 activators (PubChem AID 1259310) and identified as an active hit . Close analogs including N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide (without 5-chloro substitution) and N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide (phenyl replacing thiophene) were not reported as FBW7 activators in this assay cascade, suggesting that the 5-chlorothiophene group confers a specific molecular recognition element for FBW7 over other benzoxazole-acetamide chemotypes [1].

FBW7 E3 ubiquitin ligase AlphaScreen activator targeted protein degradation

Physicochemical Differentiation: XLogP3-AA, Hydrogen Bond Capacity, and Rotatable Bonds vs. Phenyl- and Thiophene-Based Analogs

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide has a computed XLogP3-AA of 4.9, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. The closest analog N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide (without 5-chloro) has a computed XLogP3-AA of approximately 4.2, reflecting the significant lipophilicity contribution of the chlorine atom (~0.7 logP units) . N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has XLogP3-AA approximately 4.7 with a different aromatic surface area and no sulfur heteroatom in the terminal ring, altering polarizability and potential sulfur-mediated interactions .

physicochemical properties XLogP3 drug-likeness compound selection solubility prediction

Validated Research Applications for N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide Based on Screening Evidence


GPR151 Orphan GPCR Deorphanization and Signaling Studies

Researchers investigating GPR151, an orphan G protein-coupled receptor with emerging links to habenular function and metabolic regulation, can use this compound as a validated cell-based agonist hit from the Scripps Research Institute Molecular Screening Center (PubChem AID 1508602) . The compound's activity in a cell-based format distinguishes it from non-chlorinated thiophene and phenyl-substituted analogs, which lack GPR151 activation data [1]. This enables concentration-response follow-up studies, biased signaling characterization, and in vivo proof-of-concept experiments that cannot be conducted with generic benzoxazole-acetamide derivatives lacking the 5-chlorothiophene pharmacophore.

ULK1-Dependent Autophagy Modulation in Cancer and Neurodegeneration Models

The compound is a confirmed hit in a biochemical AlphaScreen assay for ULK1 inhibition (PubChem AID 1259251) . ULK1 is the apical kinase of the autophagy initiation complex and a target of intense investigation in oncology, neurodegeneration, and infectious disease. Analogs lacking the 5-chlorothiophene extension—including the parent phenylacetamide and 4-chlorophenyl derivatives—were not identified as ULK1 inhibitors in the same primary screen [1]. This compound therefore serves as a starting point for medicinal chemistry optimization of ULK1-selective probes, with the chlorothiophene moiety representing a critical binding element for ULK1 engagement.

FBW7 E3 Ligase Activation for Targeted Protein Degradation (TPD) Probe Development

FBW7 (F-box and WD repeat domain-containing 7) is a substrate recognition component of the SCF-type E3 ubiquitin ligase complex and a major tumor suppressor. This compound was identified as an FBW7 activator in a biochemical AlphaScreen HTS (PubChem AID 1259310) . Its 5-chlorothiophene-containing structure provides a unique chemotype for FBW7 activation not shared by des-chloro or phenyl-replaced analogs [1]. It can be deployed as a tool compound to study FBW7-mediated degradation of oncogenic substrates (e.g., cyclin E, c-Myc, Notch) and as a chemical starting point for proteolysis-targeting chimera (PROTAC) linker design leveraging the benzoxazole scaffold.

Structure-Activity Relationship (SAR) Studies of Benzoxazole-Acetamide Chemotypes Across Multiple Target Classes

The multi-target screening profile of this compound—hitting ULK1 (kinase), GPR151 (GPCR), and FBW7 (E3 ligase)—enables systematic SAR studies to dissect the contribution of the 5-chlorothiophene moiety to target selectivity . By comparing head-to-head with N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide (Δ XLogP3 ~ -0.7; no GPR151/ULK1/FBW7 activity reported) and N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide (altered heterocycle; inactive in these assays), medicinal chemists can map the 5-chlorothiophene pharmacophore requirements and design focused libraries that maintain desired target engagement while dialing out off-target liabilities [1].

Quote Request

Request a Quote for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.